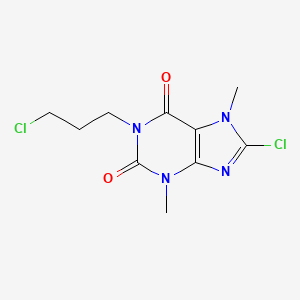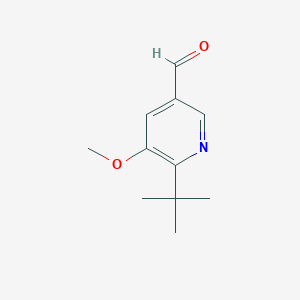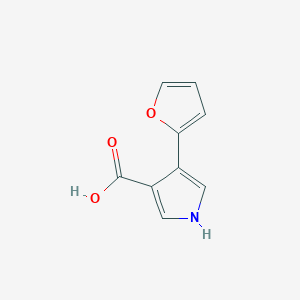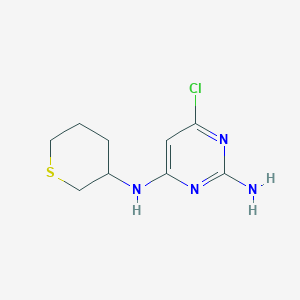
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at position 6 and a tetrahydro-2H-thiopyran-3-yl group at the N4 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-diamino-6-chloropyrimidine with tetrahydro-2H-thiopyran-3-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the tetrahydro-2H-thiopyran-3-yl group allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine, with similar chemical properties but lacking the tetrahydro-2H-thiopyran-3-yl group.
6-Chloropyrimidine-2,4-diamine: Another related compound with similar structural features but different substituents at the N4 position.
Uniqueness
The uniqueness of this compound lies in the presence of the tetrahydro-2H-thiopyran-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for cyclization reactions and may contribute to its biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C9H13ClN4S |
|---|---|
分子量 |
244.75 g/mol |
IUPAC名 |
6-chloro-4-N-(thian-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4S/c10-7-4-8(14-9(11)13-7)12-6-2-1-3-15-5-6/h4,6H,1-3,5H2,(H3,11,12,13,14) |
InChIキー |
XXAPDWMMSYYSDU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CSC1)NC2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
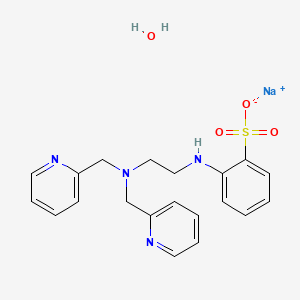
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
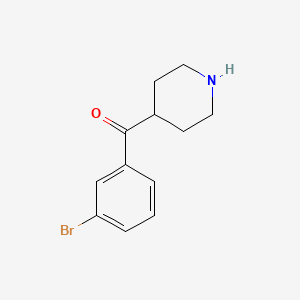
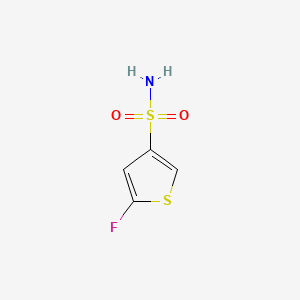
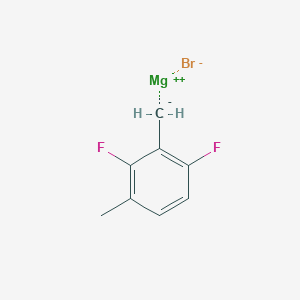
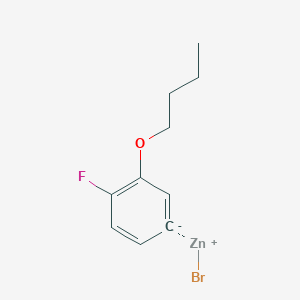
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
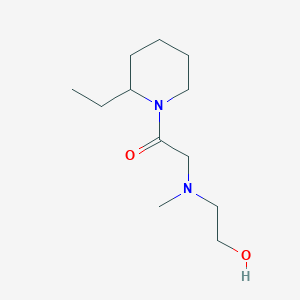
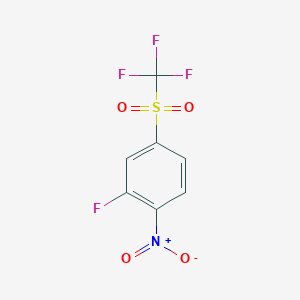
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
